Cas no 279261-82-4 ((4-Ethoxy-2-fluorophenyl)boronic acid)

(4-Ethoxy-2-fluorophenyl)boronic acid structure
279261-82-4 structure
商品名:(4-Ethoxy-2-fluorophenyl)boronic acid
CAS番号:279261-82-4
MF:C8H10BFO3
メガワット:183.9726
MDL:MFCD08701765
CID:828717
PubChem ID:23005425

(4-Ethoxy-2-fluorophenyl)boronic acid 化学的及び物理的性質

名前と識別子

    • (4-Ethoxy-2-fluorophenyl)boronic acid
    • 2-Fluoro-4-ethoxyphenylboronic acid
    • 4-Ethoxy-2-fluorophenylboronic acid
    • (4-Ethoxy-2-fluoro-phenyl)boronic acid
    • BC001180
    • ST24034679
    • X1349
    • BORONIC ACID, (4-ETHOXY-2-FLUOROPHENYL)-
    • DB-028855
    • CS-0038985
    • W16730
    • DS-14875
    • 279261-82-4
    • EN300-2613270
    • SY102175
    • AKOS BRN-1165
    • Z1198181581
    • AKOS004114905
    • DTXSID30629662
    • (4-Ethoxy-2-fluorophenyl)boronicacid
    • MFCD08701765
    • MDL: MFCD08701765
    • インチ: 1S/C8H10BFO3/c1-2-13-6-3-4-7(9(11)12)8(10)5-6/h3-5,11-12H,2H2,1H3
    • InChIKey: OPBZIEMMNXUXAK-UHFFFAOYSA-N
    • ほほえんだ: FC1C([H])=C(C([H])=C([H])C=1B(O[H])O[H])OC([H])([H])C([H])([H])[H]

計算された属性

  • せいみつぶんしりょう: 184.070703g/mol
  • ひょうめんでんか: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 回転可能化学結合数: 3
  • どういたいしつりょう: 184.070703g/mol
  • 単一同位体質量: 184.070703g/mol
  • 水素結合トポロジー分子極性表面積: 49.7Ų
  • 重原子数: 13
  • 複雑さ: 156
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • PSA: 49.69000
  • LogP: -0.09580

(4-Ethoxy-2-fluorophenyl)boronic acid セキュリティ情報

(4-Ethoxy-2-fluorophenyl)boronic acid 税関データ

  • 税関コード:2931900090
  • 税関データ:

    中国税関番号:

    2931900090

    概要:

    その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

    要約:

    2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

(4-Ethoxy-2-fluorophenyl)boronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
E892078-25mg
4-Ethoxy-2-fluorophenylboronic acid
279261-82-4
25mg
$64.00 2023-05-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBEB0482-1G
(4-ethoxy-2-fluorophenyl)boronic acid
279261-82-4 95%
1g
¥ 547.00 2023-04-13
TRC
E892078-100mg
4-Ethoxy-2-fluorophenylboronic acid
279261-82-4
100mg
$121.00 2023-05-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1109625-5g
(4-Ethoxy-2-fluorophenyl)boronic acid
279261-82-4 98%
5g
¥790 2023-04-14
Enamine
EN300-2613270-10g
(4-ethoxy-2-fluorophenyl)boronic acid
279261-82-4 95%
10g
$184.0 2023-09-14
Alichem
A019119242-10g
(4-Ethoxy-2-fluorophenyl)boronic acid
279261-82-4 98%
10g
$530.00 2023-09-02
Matrix Scientific
035451-1g
2-Fluoro-4-ethoxyphenylboronic acid, 95+%
279261-82-4 95+%
1g
$100.00 2023-09-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1109625-10g
(4-Ethoxy-2-fluorophenyl)boronic acid
279261-82-4 98%
10g
¥1402 2023-04-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1109625-100mg
(4-Ethoxy-2-fluorophenyl)boronic acid
279261-82-4 98%
100mg
¥44 2023-04-14
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
E848047-5g
(4-Ethoxy-2-fluorophenyl)boronic acid
279261-82-4 98%
5g
¥1,407.60 2022-01-11

(4-Ethoxy-2-fluorophenyl)boronic acid 関連文献

(4-Ethoxy-2-fluorophenyl)boronic acidに関する追加情報

Introduction to (4-Ethoxy-2-fluorophenyl)boronic Acid (CAS No. 279261-82-4)

(4-Ethoxy-2-fluorophenyl)boronic acid is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural and functional properties. This compound, identified by its CAS number 279261-82-4, serves as a crucial intermediate in the synthesis of various high-value chemicals, particularly in the development of novel therapeutic agents. Its molecular structure, featuring both ethoxy and fluoro substituents on a phenyl ring, imparts distinct reactivity that makes it an attractive building block for medicinal chemists.

The relevance of (4-Ethoxy-2-fluorophenyl)boronic acid in modern chemistry is underscored by its role in cross-coupling reactions, which are fundamental to constructing complex organic molecules. The boronic acid moiety, in particular, is highly versatile and participates in Suzuki-Miyaura couplings, enabling the formation of carbon-carbon bonds under mild conditions. This characteristic has made it indispensable in the synthesis of biaryl compounds, which are prevalent in many pharmaceuticals. The presence of the fluoro substituent further enhances its utility, as fluorine atoms are known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.

Recent advancements in the pharmaceutical industry have highlighted the importance of fluorinated compounds due to their improved metabolic stability and bioavailability. In this context, (4-Ethoxy-2-fluorophenyl)boronic acid has been explored as a key intermediate in the synthesis of fluorinated drugs that target various diseases, including cancer and infectious disorders. Its incorporation into drug molecules can lead to enhanced binding affinity and reduced toxicity, making it a valuable asset in drug discovery programs.

Moreover, the ethoxy group in (4-Ethoxy-2-fluorophenyl)boronic acid contributes to its solubility and reactivity, facilitating its use in both solution-phase and solid-state reactions. This dual functionality makes it particularly useful for synthesizing complex molecular architectures that would be otherwise challenging to achieve with simpler reagents. The compound's ability to undergo selective reactions while maintaining structural integrity has been leveraged in the development of novel materials and catalysts.

In academic research, (4-Ethoxy-2-fluorophenyl)boronic acid has been employed in studies aimed at understanding the mechanisms of boron-containing drugs. For instance, researchers have investigated its derivatives as potential radiopharmaceuticals for positron emission tomography (PET) imaging. The boron atom's ability to act as a carrier for positron-emitting isotopes like boron-10 has opened up new avenues for diagnosing and treating tumors. The fluoro substituent's electronic properties also play a role in tuning the biodistribution and retention time of these radiotracers.

The industrial application of (4-Ethoxy-2-fluorophenyl)boronic acid extends beyond pharmaceuticals into agrochemicals and specialty chemicals. Its derivatives have been used to develop novel pesticides and herbicides that exhibit improved efficacy and environmental compatibility. The compound's reactivity allows for the creation of complex heterocyclic structures that can interact with biological targets in unique ways, leading to innovative solutions for crop protection.

From a synthetic chemistry perspective, (4-Ethoxy-2-fluorophenyl)boronic acid exemplifies the power of modular construction in organic synthesis. By combining functionalized aromatic rings with boronic acid groups, chemists can generate a diverse library of compounds with tailored properties. This approach has been particularly successful in fragment-based drug design, where small molecular units are linked together to form lead compounds with high potency and selectivity.

The future prospects for (4-Ethoxy-2-fluorophenyl)boronic acid are promising, given its versatility and broad applicability. As research continues to uncover new synthetic strategies and applications, this compound is expected to remain at the forefront of chemical innovation. Its role in advancing drug discovery and material science underscores its importance as a cornerstone of modern chemistry.

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